molecular formula C12H12N2O2 B15081999 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B15081999
M. Wt: 216.24 g/mol
InChI Key: PEDFHEMERHLMFM-BQYQJAHWSA-N
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Description

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole is a synthetic chemical compound featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties and wide spectrum of potential biological activities . The structure incorporates an ethenyl bridge with a methoxyphenyl substituent, a motif found in compounds investigated as inhibitors for targets like the dengue virus NS5 polymerase . The 1,2,4-oxadiazole ring is known for its stability, often serving as a robust surrogate for less stable ester and amide functional groups in drug discovery projects . Researchers value this heterocycle for its ability to participate in specific interactions, such as hydrogen bonding, which is crucial for binding to biological targets . While the specific biological data for this compound may be limited, derivatives of the 1,2,4-oxadiazole class have demonstrated diverse pharmacological activities in research settings, including anticancer, anti-inflammatory, antiviral, and antibacterial effects, making them a versatile framework for developing novel therapeutic agents . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+

InChI Key

PEDFHEMERHLMFM-BQYQJAHWSA-N

Isomeric SMILES

CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=NOC(=N1)C=CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic attacks at positions 2 and 5 due to electron-deficient carbon atoms.

Reaction TypeConditionsProducts/OutcomesYieldSource
Thiolation at C2CS₂, KOH, ethanol, reflux (6–8 h)2-SH derivatives with retained ring60–75%
Alkylation at C5Alkyl halides, K₂CO₃, acetone, RT5-Alkyl-1,3,4-oxadiazole derivatives50–85%

Key Findings :

  • Thiolation reactions produce biologically active thiol derivatives, often used in antitumor applications .

  • Alkylation at C5 is regioselective due to steric hindrance from the 3-methyl group .

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group participates in EAS due to electron-donating methoxy substituents.

Reaction TypeReagents/ConditionsPosition SubstitutedProductsSource
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxyNitro-substituted derivatives
BrominationBr₂/FeBr₃, CH₂Cl₂, RTOrtho to methoxyDibrominated analogs

Mechanistic Insight :

  • Methoxy groups direct electrophiles to positions ortho/para via resonance stabilization .

Ring-Opening and Rearrangement

The oxadiazole ring undergoes cleavage under acidic or oxidative conditions.

Reaction TypeConditionsProductsApplicationsSource
Acid hydrolysis6M HCl, reflux (12 h)Carboxylic acid derivativesPrecursors for hydrazides
Oxidative ring openingH₂O₂, FeCl₃, ethanol, 60°C (4 h)Imine intermediatesAnticancer scaffold synthesis

Notable Observation :

  • Ring-opening products retain the ethenyl group, enabling further functionalization .

Ethenyl Group Reactivity

The (E)-configured ethenyl group participates in stereospecific additions.

Reaction TypeConditionsProductsStereochemistrySource
HydrogenationH₂, Pd/C, ethanol, RTSaturated ethyl derivativeRetention of E
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide formationSyn addition

Significance :

  • Hydrogenation products exhibit enhanced metabolic stability in pharmacokinetic studies .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings.

Reaction TypeConditionsProductsCatalytic SystemSource
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl-oxadiazole hybridsPd(0)/ligand
Heck ReactionStyrenes, Pd(OAc)₂, DMF, 100°CExtended conjugated systemsPd(II)/phosphine

Applications :

  • Biaryl hybrids show improved binding to kinase targets (e.g., EGFR) .

Thermal and Photochemical Behavior

Stability under thermal and UV conditions:

ConditionOutcomeDegradation PathwaySource
150°C, inert atmospherePartial decomposition to nitrilesRetro-Diels-Alder mechanism
UV light (254 nm), 24 hE→Z isomerization of ethenyl groupRadical-mediated rearrangement

Scientific Research Applications

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally related derivatives:

Substituent Effects at Position 5

  • Target Compound: The 5-position features an (E)-2-(2-methoxyphenyl)ethenyl group.
  • 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), making it a synthetic intermediate rather than a bioactive compound .

Substituent Effects at Position 3

  • 3-Methyl vs. 3-Phenyl: The target compound’s 3-methyl group minimizes steric hindrance, favoring receptor binding. In contrast, 3-phenyl derivatives (e.g., 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline) exhibit increased hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Isomeric Variations : 2-Methyl-1,2,4-oxadiazole and 5-methyl-1,2,4-oxadiazole isomers show 30–50% lower affinity for muscarinic receptors compared to 3-methyl derivatives, highlighting the importance of substitution position .

Heteroatom Modifications

  • Oxazole and Furan Analogues : Replacing the oxadiazole ring with oxazole or furan systems decreases muscarinic receptor affinity by >60% , likely due to reduced dipole moment and hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Compound Name R3 Substituent R5 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl Methyl (E)-2-(2-Methoxyphenyl)vinyl 216.24 Moderate receptor affinity, polar
5-(2-Iodophenyl)-3-methyl Methyl 2-Iodophenyl 284.07 Radioimaging potential
5-[2-(Bromomethyl)phenyl]-3-methyl Methyl 2-(Bromomethyl)phenyl 253.10 Synthetic intermediate
3-Phenyl-1,2,4-oxadiazole derivatives Phenyl Quinoline methoxy ~300 (varies) Enhanced hydrophobicity
2-Methyl-1,2,4-oxadiazole Methyl (pos 2) 98.10 Lower receptor affinity

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3-methyl group on the oxadiazole ring is optimal for balancing steric effects and binding affinity. Substituents at position 5 dictate target specificity; electron-donating groups (e.g., methoxy) enhance interactions with polar residues in receptor pockets .
  • Synthetic Utility : Halogenated derivatives (e.g., bromomethyl or iodophenyl) serve as intermediates for coupling reactions, whereas the target compound’s styryl group may limit further functionalization .
  • Therapeutic Potential: The compound’s moderate receptor affinity suggests utility in neurological disorders, though structural optimization (e.g., introducing sulfanyl or carboxyl groups) could improve potency, as seen in triazole-based analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole, and how are reaction conditions controlled?

  • The compound can be synthesized via bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles followed by debromination in liquid ammonia. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) are critical for regioselectivity and yield. For example, bromination at 0°C and debromination under controlled ammonia flow minimize side reactions . Alternative routes include nitrosation of intermediates derived from N-acylglycines, where phosphorus oxychloride and DMF facilitate cyclization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this oxadiazole derivative?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR for methoxy and ethenyl group identification, IR spectroscopy for oxadiazole ring vibrations (~1600 cm1^{-1}), and mass spectrometry (ESI-MS) for molecular ion peaks. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related oxadiazole derivatives .

Q. How can researchers optimize solvent systems for purification of this compound?

  • Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel columns effectively separates polar byproducts. For recrystallization, ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Solvent choice is guided by the compound’s logP (~2.8), predicted via computational tools like ChemAxon .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of superelectrophilic reactions involving this oxadiazole?

  • Density functional theory (DFT) calculations reveal that the oxadiazole’s electron-deficient ring directs electrophilic attack to the ethenyl group’s β-position. Triflic acid (TfOH) stabilizes cationic intermediates, favoring E/Z isomerization through low-energy transition states (~15 kcal/mol). Kinetic studies (time-resolved 1H^1H-NMR) confirm this pathway .

Q. How does structural modification of the methoxyphenyl group influence pharmacological activity?

  • Structure-activity relationship (SAR) studies show that para-substitution on the methoxyphenyl ring enhances binding to serotonin receptors (5-HT1A_{1A}), while ortho-substitution reduces metabolic stability. In vitro assays (IC50_{50} determination) and molecular docking (AutoDock Vina) identify hydrophobic interactions with receptor pockets as critical for activity .

Q. What strategies improve target selectivity in kinase inhibition studies involving this compound?

  • Co-crystallization with tankyrase 2 (TNKS2) revealed that the oxadiazole core occupies the adenosine-binding pocket, while the methoxyphenyl group engages in π-π stacking with Tyr1213. Selectivity over PARP1 is achieved by introducing steric hindrance via methyl groups on the oxadiazole ring, as shown in biochemical assays (IC50_{50} = 25–50 nM) .

Q. How do in silico tools predict ADME properties for this compound?

  • SwissADME predicts moderate bioavailability (F = 45%) due to moderate solubility (LogS = -4.2) and permeability (Caco-2 Papp_{app} = 5.6 × 106^{-6} cm/s). Cytochrome P450 inhibition (CYP3A4) is mitigated by replacing the methyl group with trifluoromethyl, as validated in hepatic microsomal assays .

Methodological Considerations Table

ObjectiveTechniqueKey ParametersReference
SynthesisBromination/debromination0°C, NH3_3 flow control
Purity AnalysisHPLC-UVC18 column, 70:30 acetonitrile/water
Mechanism StudyDFT CalculationsB3LYP/6-31G* basis set
Target BindingX-ray Crystallography2.8 Å resolution, P3221 space group
ADME ProfilingSwissADMETopological polar surface area (TPSA) = 65 Ų

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